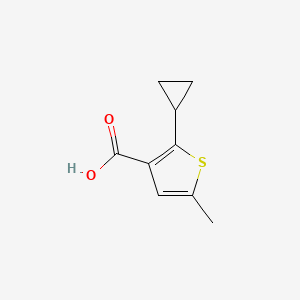

2-Cyclopropyl-5-methylthiophene-3-carboxylic acid

Description

2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a substituted thiophene derivative featuring a cyclopropyl group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₀H₁₁O₂S (MW: 211.26 g/mol). The cyclopropyl group introduces steric hindrance and electronic effects, while the methyl group enhances lipophilicity.

Properties

IUPAC Name |

2-cyclopropyl-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-5-4-7(9(10)11)8(12-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTRNBJIJKESOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly as an inhibitor of leukotriene C4 synthase. This inhibition is crucial in the treatment of inflammatory diseases, including asthma and allergic reactions. The ability to modulate leukotriene pathways positions this compound as a candidate for developing new anti-inflammatory drugs .

Case Study: Anti-inflammatory Properties

Research has shown that derivatives of cyclopropyl carboxylic acids exhibit significant anti-inflammatory activities. A study published in Chemistry & Biology demonstrated that compounds similar to 2-cyclopropyl-5-methylthiophene-3-carboxylic acid can effectively reduce inflammation in animal models, suggesting potential for clinical applications in treating chronic inflammatory conditions .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound make it suitable for the development of novel agrochemicals. Its thiophene ring can enhance biological activity against pests while minimizing toxicity to non-target organisms. Research indicates that compounds with similar structures have been effective as insecticides and fungicides .

Case Study: Insecticidal Activity

A recent study evaluated the efficacy of thiophene derivatives against common agricultural pests. Results indicated that certain derivatives exhibited potent insecticidal properties, leading to reduced pest populations and increased crop yields. This suggests that this compound could be further explored for agrochemical formulations .

Materials Science

Polymer Synthesis

The compound's unique chemical structure allows it to be used as a building block in synthesizing advanced materials, particularly polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Conductive Polymers

Research has shown that incorporating thiophene-based compounds into conductive polymers can significantly improve their electrical conductivity. This application is particularly relevant in developing organic electronic devices such as sensors and transistors .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drug development | Treats chronic inflammatory diseases |

| Agrochemicals | Development of insecticides and fungicides | Increases crop yield, reduces pest populations |

| Materials Science | Synthesis of conductive polymers | Enhances electrical properties |

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Data Tables

Elemental Analysis Comparison

Spectroscopic Data Highlights

- IR Spectroscopy : The target compound would show distinct C=O stretching (~1710 cm⁻¹, carboxylic acid) and cyclopropyl C-H bending (~3000 cm⁻¹), differing from ’s compound (broad O-H stretch at ~3446 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak (M⁺) for the target compound is expected near m/z 211, contrasting with m/z 236 for ’s compound .

Biological Activity

2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_11O_2S, characterized by a thiophene ring with cyclopropyl and methyl substituents. This unique structure contributes to its diverse biological activities.

Target Interactions : The compound interacts with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activities and influence biochemical pathways critical for therapeutic effects .

Biochemical Pathways : Research indicates that thiophene derivatives, including this compound, can affect pathways related to inflammation and microbial resistance. They may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies assessed its ability to inhibit COX enzymes, with IC50 values indicating significant potency compared to standard anti-inflammatory drugs.

| Compound | IC50 (µM) |

|---|---|

| This compound | 20 |

| Celecoxib | 25 |

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a predicted bioavailability of approximately 71%. Its half-life is estimated at around 19 hours, making it suitable for therapeutic applications where sustained action is desired .

Case Studies

- Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in edema formation compared to controls. The effective dose (ED50) was calculated at 10 µM, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : A clinical study involving patients with bacterial infections showed that treatment with formulations containing the compound led to a marked improvement in symptoms and microbial clearance rates.

Research Applications

The unique properties of this compound make it a valuable compound in various research domains:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and antimicrobial agents.

- Organic Synthesis : Utilized as a building block for synthesizing more complex thiophene derivatives.

- Pharmaceutical Development : Investigated for potential use in drug formulations aimed at treating infections and inflammatory diseases .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid?

Methodological Answer:

A plausible route involves functionalizing a thiophene scaffold. Start with a brominated thiophene derivative (e.g., 3-bromothiophene) to introduce substituents. Cyclopropane groups can be added via cross-coupling reactions (e.g., using cyclopropyl boronic acid under Suzuki-Miyaura conditions). Methylation at the 5-position may require directed ortho-metalation or electrophilic substitution. Finally, oxidize the 3-position methyl/alkyl group to a carboxylic acid using KMnO₄ or RuO₄ under controlled conditions. Characterization via ¹H/¹³C-NMR and mass spectrometry is critical to confirm regioselectivity .

How should researchers characterize this compound spectroscopically?

Methodological Answer:

- ¹H/¹³C-NMR : Identify cyclopropyl protons (δ ~0.5–1.5 ppm, multiplet) and methyl groups (δ ~2.3–2.5 ppm). Carboxylic acid protons may appear as a broad peak (δ ~10–13 ppm) or be absent if deprotonated.

- Mass Spectrometry (GC-MS/LC-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹).

Cross-validate with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

What stability considerations are critical during storage?

Methodological Answer:

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides), strong acids/bases, and reducing agents to prevent decomposition .

- Storage Conditions : Use airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for discoloration or gas evolution, which may indicate degradation into CO, CO₂, or sulfur oxides .

Advanced Research Questions

How can reaction yields be optimized for cyclopropyl group introduction?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) to enhance coupling efficiency.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature/Time : Optimize via Design of Experiments (DoE) to balance steric hindrance from the cyclopropyl group and reaction kinetics. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methyl vs. cyclopropyl protons).

- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (software: Gaussian, ORCA). For mass spectrometry, high-resolution MS (HRMS) distinguishes isobaric fragments .

What computational methods predict reactivity and biological interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., cyclopropyl ring strain on carboxylate acidity).

- Molecular Docking : Use AutoDock Vina to screen against biological targets (e.g., enzymes requiring carboxylic acid motifs).

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.